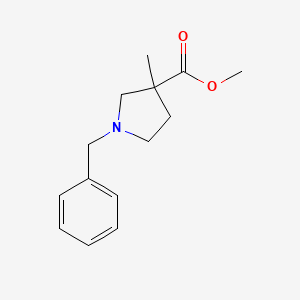

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(13(16)17-2)8-9-15(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDSYQLKFDBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400421 | |

| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885962-77-6 | |

| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic synthetic approach to Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The synthesis leverages fundamental organic reactions, including conjugate addition, Dieckmann condensation, and enolate alkylation, to construct the core pyrrolidine scaffold and introduce the desired substituents. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the causality behind the procedural choices, reflecting a narrative grounded in scientific expertise and practical application.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound, featuring a benzyl group on the nitrogen and a methyl and a methoxycarbonyl group at the 3-position, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide will focus on a logical and efficient synthetic pathway to this target molecule.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the pyrrolidine ring followed by the introduction of the C3-methyl group. The key disconnection points to a precursor, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate, which can be subsequently methylated. This beta-keto ester intermediate is readily accessible through an intramolecular Dieckmann condensation of a suitable acyclic diester. This diester, in turn, can be prepared via a Michael addition of benzylamine to an appropriate unsaturated diester like dimethyl itaconate.

The overall synthetic strategy can be visualized as a three-stage process:

-

Stage 1: Synthesis of the Pyrrolidinone Core. Formation of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate via a one-pot conjugate addition and cyclization reaction.

-

Stage 2: C3-Methylation. Introduction of the methyl group at the 3-position via enolate formation and subsequent alkylation.

-

Stage 3: Reduction of the Pyrrolidinone. Conversion of the ketone at the 5-position to a methylene group to yield the final pyrrolidine product.

This approach offers a convergent and efficient route to the target molecule, utilizing readily available starting materials.

Stage 1: Synthesis of the Pyrrolidinone Core

The foundational step in this synthesis is the construction of the N-benzylated pyrrolidinone ring. This is efficiently achieved through the reaction of dimethyl itaconate with benzylamine. This reaction proceeds via an initial aza-Michael addition of the benzylamine to the electron-deficient alkene of the dimethyl itaconate, followed by an intramolecular cyclization to form the lactam ring of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate.[2]

Experimental Protocol: Synthesis of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Materials:

-

Dimethyl itaconate

-

Benzylamine

-

Methanol

-

Petroleum ether

-

2-Propyl ether (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve dimethyl itaconate (1.0 mole) and benzylamine (1.0 mole) in methanol (750 ml).[2]

-

Allow the solution to stand at ambient temperature over the weekend.[2]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain a residual oil.[2]

-

Triturate the oil with petroleum ether (30°-60° C.) to induce crystallization.[2]

-

Collect the solid by filtration and dry to yield the crude product.

-

An analytical sample can be prepared by recrystallization from 2-propyl ether to yield a white powder with a melting point of 63°-65° C.[2]

Expected Yield: Approximately 97%.[2]

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that facilitates the dissolution of the reactants and can participate in proton transfer steps during the Michael addition and cyclization.

-

Ambient Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and potentially reducing the formation of side products.

-

Trituration with Petroleum Ether: This non-polar solvent helps to induce crystallization of the more polar product from the oily residue, aiding in its isolation.

Stage 2: C3-Methylation of the Pyrrolidinone Core

With the pyrrolidinone core in hand, the next critical step is the introduction of the methyl group at the 3-position. This is achieved through the alkylation of the enolate of Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. The proton alpha to both the ketone and the ester is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide.

Experimental Protocol: Synthesis of Methyl 1-benzyl-3-methyl-5-oxopyrrolidine-3-carboxylate

Materials:

-

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

-

Sodium hydride (NaH) or another suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Sodium Hydride as Base: A strong, non-nucleophilic base like NaH is required to deprotonate the alpha-carbon without competing in a nucleophilic attack on the ester or ketone.

-

Anhydrous Conditions: The enolate is highly reactive towards protic solvents, so anhydrous conditions are crucial to prevent quenching of the enolate.

-

Low Temperature: The reaction is initially performed at 0 °C to control the exothermicity of the deprotonation and to minimize potential side reactions.

-

Methyl Iodide as Alkylating Agent: Methyl iodide is a highly reactive and effective electrophile for the SN2 alkylation of the enolate.

Stage 3: Reduction of the Pyrrolidinone

The final step in the synthesis is the reduction of the ketone at the 5-position of the pyrrolidinone ring to a methylene group. This transformation can be achieved using a variety of reducing agents. A common and effective method for the reduction of amides and lactams is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 1-benzyl-3-methyl-5-oxopyrrolidine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or a sequential addition of water and sodium hydroxide solution (Fieser workup)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Methyl 1-benzyl-3-methyl-5-oxopyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, add sodium sulfate decahydrate portion-wise until a granular precipitate forms.

-

Filter the resulting solid and wash it thoroughly with diethyl ether or ethyl acetate.

-

Combine the filtrate and the washings, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain this compound.

Causality of Experimental Choices:

-

Lithium Aluminum Hydride: LiAlH₄ is a powerful reducing agent capable of reducing the amide functionality of the lactam to an amine.

-

Reflux Conditions: Heating is often necessary to drive the reduction of the relatively stable lactam to completion.

-

Careful Quenching: The workup procedure must be performed cautiously as the reaction of excess LiAlH₄ with water is highly exothermic and generates hydrogen gas. The Fieser workup or the use of sodium sulfate decahydrate are standard and safe methods for this purpose.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C₁₃H₁₅NO₃ | 233.26 | Conjugate addition and cyclization |

| Methyl 1-benzyl-3-methyl-5-oxopyrrolidine-3-carboxylate | C₁₄H₁₇NO₃ | 247.29 | Enolate methylation |

| This compound | C₁₄H₁₉NO₂ | 233.31 | Reduction of lactam |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Conclusion

This in-depth technical guide outlines a robust and logical synthetic route to this compound. By breaking down the synthesis into three distinct stages, researchers can systematically approach the construction of this valuable substituted pyrrolidine derivative. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, offer a solid foundation for the successful synthesis and further exploration of the chemical space around this important molecular scaffold. As with all chemical syntheses, appropriate safety precautions and laboratory techniques are paramount.

References

- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

Tanaka, F., & Barbas III, C. F. (2002). Organocatalytic Asymmetric Michael Reactions of Ketones to Nitroolefins. Journal of the American Chemical Society, 124(13), 3243–3245. [Link]

-

Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. [Link]

- Google Patents. (n.d.).

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

-

ChemBK. (n.d.). Methyl 1-benzyl-5-oxo-3-pyrrolidine-carboxylate. [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. [Link]

-

Rogers, G. A., Shaltiel, N., & Boyer, P. D. (1976). Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue. The Journal of biological chemistry, 251(18), 5711–5717. [Link]

Sources

An In-depth Technical Guide to Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate: Synthesis, Identification, and Characterization

This technical guide provides a comprehensive overview of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate, a substituted pyrrolidine of interest to researchers and professionals in drug discovery and organic synthesis. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and pharmaceuticals.[1] This guide will delve into the synthesis, identification, and detailed analytical characterization of this specific 3,3-disubstituted pyrrolidine derivative.

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical entity is its unambiguous identification. The target compound, this compound, presents a unique case. While the closely related "Methyl 1-benzylpyrrolidine-3-carboxylate" is well-documented with the CAS number 17012-21-4, the specific "3-methyl" analog is less commonly cited.[2] For the purpose of this guide, we will proceed with the characterization of the title compound, noting its distinct structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | Calculated |

| Molecular Weight | 233.31 g/mol | Calculated |

| Appearance | Colorless to light yellow oil | Predicted |

| Boiling Point | >300 °C at 760 mmHg | Estimated |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) | Predicted |

Synthesis of this compound

The synthesis of 3,3-disubstituted pyrrolidines can be approached through various synthetic strategies. A common and effective method involves the alkylation of a suitable precursor. The following protocol outlines a plausible and robust synthetic route.

Synthetic Rationale

The proposed synthesis begins with the commercially available methyl 1-benzylpyrrolidine-3-carboxylate. The key transformation is the introduction of a methyl group at the C-3 position. This can be achieved via enolate formation followed by alkylation. The N-benzyl group serves as a stable protecting group that can be removed later if required.

Experimental Protocol

Step 1: Deprotonation and Enolate Formation

-

To a solution of methyl 1-benzylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Alkylation with Methyl Iodide

-

To the enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Identification and Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For substituted pyrrolidines, ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.20-7.40 | m | 5H |

| Benzylic CH₂ | 3.60 | s | 2H |

| Methoxy (Ester) | 3.70 | s | 3H |

| Pyrrolidine CH₂ | 2.50-3.20 | m | 6H |

| C3-Methyl | 1.30 | s | 3H |

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| Ester Carbonyl | 175 |

| Aromatic (Benzyl) | 127-138 |

| Benzylic CH₂ | 60 |

| Methoxy (Ester) | 52 |

| Pyrrolidine CH₂ | 50-60 |

| C3-Quaternary | 45 |

| C3-Methyl | 25 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected ESI-MS Data:

-

[M+H]⁺: m/z = 234.15

-

Key Fragmentation Ion: A prominent fragment would be the loss of the benzyl group, resulting in an ion at m/z = 91 (tropylium ion). Another characteristic fragment would be the iminium ion resulting from the cleavage of the pyrrolidine ring.

Chromatographic Purity Assessment

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the synthesized compound.

Example GC Method:

-

Column: HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Inlet Temperature: 250 °C

-

Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

-

Detector: Flame Ionization Detector (FID) at 300 °C

-

Carrier Gas: Helium

A single, sharp peak is indicative of a pure compound.

Significance and Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and provide a vector for substitution in three-dimensional space.[1] 3,3-disubstituted pyrrolidines, in particular, are of interest as they can act as selective triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, showing potential in the development of novel antidepressants.[3] The N-benzyl group is a common feature in many biologically active compounds and can be crucial for receptor binding or can serve as a protecting group for further synthetic modifications.

Workflow Diagrams

Synthesis Workflow

Caption: Analytical workflow for compound characterization.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and comprehensive analytical characterization of this compound. The methodologies described herein are robust and can be adapted for the synthesis of other substituted pyrrolidine derivatives. The importance of this class of compounds in medicinal chemistry underscores the need for reliable synthetic and analytical procedures to facilitate further research and drug development efforts.

References

- Vitale, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5036.

- Ye, N., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6262-6267.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 17012-21-4: METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE [cymitquimica.com]

- 3. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Design, Synthesis, and Application of Pyrrolidine-3-Carboxylate Analogs in Medicinal Chemistry

Abstract

The pyrrolidine ring system represents a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved therapeutics and biologically active natural products.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, offering distinct advantages in achieving high-affinity and selective interactions with biological targets.[3] This guide focuses on the structural analogs of the Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate core, a representative building block for a versatile class of compounds. We will delve into the principal synthetic methodologies that enable access to this scaffold, explore key structure-activity relationships (SAR) that have guided the development of potent biological modulators, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of the pyrrolidine-3-carboxylate framework in their discovery programs.

Section 1: The Pyrrolidine-3-Carboxylate Core: A Privileged Scaffold in Drug Discovery

The Pyrrolidine Ring: A Foundation for Therapeutic Innovation

The saturated five-membered nitrogen heterocycle, pyrrolidine, is a recurring motif in successful drug candidates.[4] Its significance is rooted in several key attributes:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a puckered conformation. This "pseudorotation" allows substituents to be projected into three-dimensional space, facilitating optimal engagement with complex protein binding pockets.[3]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, or, if protonated or unsubstituted, a hydrogen bond donor. This feature often enhances aqueous solubility and allows for critical interactions with biological targets.[2]

-

Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, providing a framework for creating vast libraries of stereoisomers. The specific orientation of substituents can dramatically alter biological activity, a phenomenon that has been exploited to fine-tune pharmacological profiles.[3]

The 3-Carboxylate Group: A Versatile Chemical Handle

The ester or carboxylic acid moiety at the 3-position is not merely a passive substituent. It serves as a highly versatile functional group that is central to the scaffold's utility:

-

Synthetic Gateway: It is a key reactive site for derivatization, enabling the creation of diverse libraries of amides, or allowing for reduction to hydroxymethyl groups, providing further opportunities for modification.

-

Pharmacophoric Element: The carboxylate can engage in crucial ionic or hydrogen-bonding interactions with amino acid residues (e.g., lysine, arginine) within a target's active site.

-

Stereochemical Anchor: Its position helps to define the stereochemical relationships of other substituents on the ring, which is critical for dictating biological specificity.[3][5]

Profile of the Parent Compound: this compound

The topic compound serves as an archetypal example of this scaffold. The N-benzyl group is a common protecting group and a bulky substituent that can probe steric tolerance in binding pockets. The methyl ester at the 3-position is a classic starting point for synthesis, and the additional methyl group at the same position creates a quaternary center, which can enforce specific conformations and block metabolic pathways. While this specific molecule is a valuable chemical building block, this guide will focus on the broader class of analogs derived from the more general pyrrolidine-3-carboxylate core, which has been more extensively studied in the literature.[6]

Section 2: Synthetic Strategies for Pyrrolidine-3-Carboxylate Analogs

The construction of the substituted pyrrolidine ring is a well-established field, with several robust methods available. The choice of strategy is often dictated by the desired substitution pattern and stereochemical outcome.

Cornerstone of Synthesis: [3+2] Dipolar Cycloaddition

The most powerful and widely adopted method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an electron-deficient alkene).[1][3][7]

Causality of Experimental Choice: This method is favored for its high degree of regio- and stereocontrol. The geometry of the alkene and the nature of the azomethine ylide precursor directly translate into the stereochemistry of the final pyrrolidine product. It is a convergent approach, allowing two complex fragments to be combined in a single, often high-yielding, step.

Caption: Workflow for [3+2] Cycloaddition Synthesis of Pyrrolidines.

Protocol 2.1: Representative [3+2] Cycloaddition This protocol is a generalized example and must be adapted for specific substrates.

-

Reaction Setup: To a solution of an α-amino acid (e.g., N-benzylglycine, 1.0 eq) and an alkene (e.g., methyl acrylate, 1.2 eq) in a suitable solvent (e.g., Toluene, 0.5 M), add an aldehyde (e.g., paraformaldehyde, 1.1 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) with a Dean-Stark apparatus to remove water formed during the in situ generation of the azomethine ylide.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the desired pyrrolidine-3-carboxylate product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The relative stereochemistry can be determined using Nuclear Overhauser Effect (NOE) NMR experiments.

Asymmetric Michael Addition Approaches

For concise access to highly enantiomerically enriched pyrrolidines, organocatalytic asymmetric Michael additions have emerged as a powerful alternative.[5][8]

Causality of Experimental Choice: This approach builds the pyrrolidine ring from acyclic precursors in a stepwise fashion, allowing for the precise installation of stereocenters using a chiral catalyst. It is particularly useful when the desired substitution pattern is not readily accessible through cycloaddition.

Protocol 2.2: Organocatalytic Michael Addition for Pyrrolidine Precursor Synthesis

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%) in a suitable solvent (e.g., CH₂Cl₂).

-

Reaction Execution: Cool the solution to the desired temperature (e.g., 0 °C). Add the Michael donor (e.g., a nitroalkane, 1.2 eq) followed by the Michael acceptor (e.g., a 4-oxo-2-enoate, 1.0 eq).[5]

-

Monitoring & Quenching: Stir the reaction at this temperature, monitoring by TLC. Upon completion, quench the reaction by adding a few drops of acetic acid or a saturated NH₄Cl solution.

-

Purification & Cyclization: Purify the Michael adduct by column chromatography. The resulting γ-nitro ketone can then be subjected to reductive cyclization (e.g., using H₂ and a catalyst like Pd/C or Raney Ni) to form the pyrrolidine ring.

-

Validation: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC). Confirm the structure as described in Protocol 2.1.

Section 3: Key Structural Analog Classes and Biological Activities

Systematic modification of the pyrrolidine-3-carboxylate scaffold has yielded potent and selective modulators for various biological targets.

Endothelin (ET) Receptor Antagonists

The endothelin system is implicated in vasoconstriction and cell proliferation, making its receptors (ETA and ETB) attractive targets for cardiovascular diseases. Pyrrolidine-3-carboxylic acid derivatives have been developed as highly potent and selective ET receptor antagonists.[9]

Structure-Activity Relationship Insights:

-

Receptor Selectivity Switch: A remarkable finding was that replacing an N-dibutylaminoacetamide group (yielding an ETA-selective antagonist) with an N-diphenylmethylaminoacetamide group completely inverted the selectivity, resulting in a potent ETB antagonist.[10]

-

Conformational Restriction: Modifications to the 2- and 4-positions of the pyrrolidine ring that restrict the conformation of the side chains were found to be critical for achieving high ETB selectivity.[9][11]

-

Aryl Group Modifications: Further optimization of the 2-aryl group and ortho-alkylation of the N-acetamide phenyl rings led to antagonists with over 27,000-fold selectivity for the ETB receptor and good oral bioavailability.[10][11]

| Compound Class | Key Structural Features | Primary Target | Reported Potency (Ki or IC₅₀) | Reference |

| A-Series Analogs | 2-Aryl-4-aryl-pyrrolidine-3-carboxylic acid with N-dibutylaminoacetamide | ETA | Low nM | [10] |

| B-Series Analogs | 2-Aryl-4-aryl-pyrrolidine-3-carboxylic acid with N-diphenylmethylaminoacetamide | ETB | Low nM | [10] |

| A-308165 | Optimized 2-aryl and N-acetamide groups | ETB | >27,000-fold selectivity over ETA | [10][11] |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that regulate glucose and lipid metabolism, making them targets for type 2 diabetes. 4-Benzylpyrrolidine-3-carboxylic acid derivatives have been identified as potent dual agonists of PPARα and PPARγ.[3]

Structure-Activity Relationship Insights:

-

Stereochemistry is Crucial: The cis-configuration of the substituents at the 3- and 4-positions of the pyrrolidine ring was found to be essential for potent dual agonism. The corresponding trans-isomers were significantly less active.

-

N-Substituent Impact: N-carbamoyl and N-aryl substituted analogs provided the most potent and balanced PPARα/γ dual agonists.

-

In Vivo Efficacy: Lead compounds demonstrated the ability to lower fasting glucose and triglyceride levels in diabetic mouse models after oral administration, validating the therapeutic potential of this scaffold.[3]

| Compound Series | Key Stereochemistry | Target Profile | Reported Potency (EC₅₀) | Reference |

| Oxybenzyl Pyrrolidine Acids | cis-3R,4S | PPARα/γ Dual Agonist | 5-90 nM | [3] |

| Oxybenzyl Pyrrolidine Acids | trans | PPARα/γ Dual Agonist | Significantly lower potency | [3] |

Section 4: Methodologies for Characterization and Evaluation

A robust drug discovery campaign relies on self-validating protocols for both chemical characterization and biological evaluation.

Structural Elucidation Workflow

Caption: Workflow for Physicochemical Characterization of Analogs.

Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol provides a framework for assessing a compound's ability to bind to a target receptor, such as the ET receptor.

-

Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., ETA or ETB) from cultured cells or tissue homogenates.

-

Assay Buffer: Use a binding buffer optimized for the receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-20 µg of protein).

-

A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) near its Kd value.

-

Varying concentrations of the unlabeled test compound (typically from 10 pM to 100 µM).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Allow the filters to dry, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled standard antagonist. Calculate the specific binding and plot the percent inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation. This self-validating system ensures that the measured affinity is a true reflection of the compound's interaction with the target.

Section 5: Conclusion and Future Directions

The pyrrolidine-3-carboxylate scaffold is a testament to the power of privileged structures in drug discovery. Its inherent three-dimensionality, coupled with the synthetic versatility of the 3-carboxylate handle, has enabled the development of highly potent and selective agents against a range of important biological targets. The deep body of literature on its synthesis and SAR provides a solid foundation for future exploration.

Future efforts should focus on expanding the accessible chemical space by:

-

Developing novel cycloaddition partners and catalytic systems to access unique substitution patterns.

-

Applying this scaffold to new target classes where precise three-dimensional pharmacophore presentation is required.

-

Integrating computational modeling with synthesis to more rationally design analogs with improved properties, such as enhanced metabolic stability or reduced off-target activity.

The continued investigation of this remarkable scaffold is certain to yield new chemical tools and potential therapeutic candidates for years to come.

References

-

Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. Available from: [Link]

-

Ahmad, A., Khan, F. A., et al. (2022). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Molecules, 27(19), 6289. Available from: [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

Winn, M., et al. (2001). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry, 44(25), 4393-4403. Available from: [Link]

-

Lee, C., et al. (2002). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 45(8), 1646-1655. Available from: [Link]

-

Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6610. Available from: [Link]

-

OIST. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5530-5533. Available from: [Link]

-

Lee, C., et al. (2002). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed. Available from: [Link]

-

Joshi, S. D., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 3949–3982. Available from: [Link]

-

Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available from: [Link]

-

Autechaux, A. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery. LinkedIn. Available from: [Link]

-

Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (3), 4-13. Available from: [Link]

-

Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

- Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Lee, J., et al. (2014). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3452-3456. Available from: [Link]

-

ChemBK. Methyl 1-benzyl-5-oxo-3-pyrrolidine-carboxylate. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Genesis and Synthetic Evolution of Substituted Pyrrolidine Carboxylates: A Technical Guide for the Modern Researcher

Abstract

The pyrrolidine ring, particularly when functionalized with a carboxylate group, represents a cornerstone of modern medicinal chemistry and organic synthesis. This guide provides an in-depth technical exploration of the discovery and history of substituted pyrrolidine carboxylates. We will traverse the timeline from the initial isolation of the parent natural amino acids, proline and hydroxyproline, to the landmark development of pyrrolidine-based pharmaceuticals and the sophisticated, stereocontrolled synthetic methodologies that have defined the field. This paper is structured to provide not just a historical account, but a causal narrative that explains the scientific impetus behind key experimental choices, offering valuable insights for researchers, scientists, and drug development professionals.

Foundational Discoveries: The Natural Archetypes of Pyrrolidine Carboxylates

The story of substituted pyrrolidine carboxylates begins not in the laboratory, but in the realm of natural products. The discovery of proline and hydroxyproline in the early 20th century laid the fundamental groundwork for all subsequent research in this area.

The Discovery of Proline: A Kink in the Chain

Proline was first chemically synthesized in 1900, and its isolation from the milk protein casein followed in 1901, with its structure being confirmed as identical to the synthetic compound.[1] This discovery was pivotal, as the unique cyclic structure of proline introduces a characteristic "kink" in peptide chains, profoundly influencing the final three-dimensional structure of proteins.[1] Proline, along with its derivative hydroxyproline, constitutes a significant portion of the amino acid residues in collagen, the primary structural protein in connective tissues.[1]

Hydroxyproline: A Post-Translational Marvel

In 1902, the eminent chemist Hermann Emil Fischer isolated hydroxyproline from hydrolyzed gelatin.[2] Just a few years later, in 1905, Hermann Leuchs reported the synthesis of a racemic mixture of 4-hydroxyproline.[2] Unlike most other amino acids, hydroxyproline is not directly incorporated into proteins during translation. Instead, it is produced through the post-translational hydroxylation of proline residues by the enzyme prolyl 4-hydroxylase. This modification is crucial for the stability of the collagen triple helix.

These early discoveries of proline and hydroxyproline not only revealed a new class of amino acids but also hinted at the profound biological significance of the substituted pyrrolidine scaffold, setting the stage for future investigations into their synthesis and medicinal applications.

The Dawn of a Therapeutic Era: Pyrrolidine Carboxylates in Drug Discovery

The transition of substituted pyrrolidine carboxylates from natural curiosities to therapeutic agents was a landmark achievement in medicinal chemistry. The development of Angiotensin-Converting Enzyme (ACE) inhibitors in the latter half of the 20th century stands as a testament to the power of rational drug design, with the pyrrolidine ring playing a central role.

From Snake Venom to a Blockbuster Drug: The Story of Captopril

The journey to the first ACE inhibitor began with the investigation of the venom of the Brazilian pit viper, Bothrops jararaca.[3] In the 1960s, peptides isolated from this venom were found to inhibit the activity of angiotensin-converting enzyme (ACE), an enzyme responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] This discovery sparked a "full-press, top priority" effort at the pharmaceutical company Squibb to develop a synthetic, orally active ACE inhibitor.[5]

After screening thousands of compounds with little success, a breakthrough came in the early 1970s.[4][5] By studying the active site of a related enzyme, carboxypeptidase A, researchers at Squibb designed and synthesized captopril, the first ACE inhibitor, which received FDA approval in 1980.[5] Captopril, a proline derivative, demonstrated remarkable antihypertensive effects and became Squibb's first billion-dollar drug, heralding a new era in cardiovascular medicine.[5][6]

Building on Success: The Development of Enalapril

While a groundbreaking achievement, captopril had limitations. This spurred further research to develop improved ACE inhibitors with better side-effect profiles and dosing regimens.[5] Scientists at Merck systematically modified the structure of captopril's active metabolite, leading to the development of enalapril, which gained FDA approval in 1985.[5] Enalapril, also a substituted proline derivative, offered significant advantages and became a widely prescribed medication for hypertension and heart failure. The synthesis of enalapril often involves the condensation of a precursor with proline.[7]

The success of captopril and enalapril firmly established the substituted pyrrolidine carboxylate scaffold as a "privileged" structure in drug discovery, igniting a surge of interest in the stereoselective synthesis of these and other functionalized pyrrolidines.

The Synthetic Challenge: Mastering the Pyrrolidine Ring

The inherent chirality and dense functionality of many biologically active substituted pyrrolidine carboxylates present a significant synthetic challenge. The history of their synthesis is a story of increasing sophistication, moving from racemic preparations to highly controlled stereoselective and asymmetric methodologies.

Early Approaches and the Rise of Stereoselectivity

Early synthetic efforts often resulted in racemic or diastereomeric mixtures, requiring tedious separation techniques. A significant advancement came with the utilization of naturally occurring chiral starting materials, such as L-proline and L-hydroxyproline.[7] These readily available "chiral pool" starting materials provided a foundation for the synthesis of optically pure substituted pyrrolidines through functional group manipulation.[7]

The development of stereoselective methods can be broadly categorized into two main strategies:

-

Functionalization of Pre-existing Pyrrolidine Rings: This approach, often starting with proline or hydroxyproline, involves the modification of the existing chiral scaffold.[7]

-

Cyclization of Acyclic Precursors: This strategy involves the construction of the pyrrolidine ring from an acyclic starting material, often employing stereoselective cyclization reactions.[7]

The Power of Cycloaddition: A Paradigm Shift in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition reaction, particularly between an azomethine ylide and a dipolarophile, has emerged as a powerful and versatile tool for the construction of the pyrrolidine ring.[8] While the fundamental principles of this reaction were established in the mid-20th century by Rolf Huisgen, its application in the asymmetric synthesis of pyrrolidines has been a more recent development.[9]

This reaction allows for the rapid assembly of the five-membered ring with control over multiple stereocenters.[8] The development of catalytic, enantioselective versions of this reaction has been a major focus of modern organic synthesis, providing access to a wide array of structurally diverse and enantioenriched pyrrolidines.[10]

The Organocatalysis Revolution: A New Era of Asymmetric Synthesis

The turn of the 21st century witnessed the dawn of a new era in asymmetric synthesis with the rise of organocatalysis. In 1971, an asymmetric intramolecular aldol reaction catalyzed by proline was discovered, but it was the seminal work of List and Barbas, and MacMillan in 2000 that ignited the field of modern asymmetric organocatalysis.[4][11][12]

Proline and its derivatives, particularly diarylprolinol silyl ethers, have proven to be exceptionally effective organocatalysts for a wide range of asymmetric transformations, including those that lead to the formation of substituted pyrrolidines.[12][13] The use of these small, chiral organic molecules as catalysts offers several advantages, including mild reaction conditions, operational simplicity, and the avoidance of toxic heavy metals.

Modern Synthetic Methodologies: A Chemist's Toolkit

The contemporary synthetic chemist has a vast and powerful arsenal of methods for the stereoselective synthesis of substituted pyrrolidine carboxylates. These methods can be broadly classified based on the key bond-forming strategy.

Synthesis from Cyclic Precursors

The functionalization of readily available chiral building blocks like L-proline and L-hydroxyproline remains a cornerstone of pyrrolidine synthesis.[7]

Representative Experimental Protocol: Synthesis of a Captopril Precursor from L-Proline

-

Step 1: Esterification of L-Proline: To a suspension of L-proline in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride.

-

Step 2: Acylation: Dissolve the L-proline methyl ester hydrochloride in dichloromethane and add triethylamine. Cool the solution to 0°C and add (S)-3-(acetylthio)-2-methylpropanoyl chloride dropwise. Stir the reaction at room temperature for 4 hours.

-

Step 3: Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired acylated proline derivative.

Synthesis via Cyclization of Acyclic Precursors

The construction of the pyrrolidine ring from acyclic starting materials offers greater flexibility in the introduction of substituents.

Key Methodologies:

-

Intramolecular Michael Addition: The intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a common strategy for the synthesis of pyrrolidines.

-

Reductive Amination: The cyclization of amino aldehydes or amino ketones via intramolecular reductive amination provides a direct route to the pyrrolidine ring.

-

Ring-Closing Metathesis (RCM): The use of Grubbs' catalysts for the RCM of diene-containing amine precursors has become a powerful tool for the synthesis of unsaturated pyrrolidines.

Asymmetric Catalysis: The Pinnacle of Stereocontrol

The development of asymmetric catalytic methods has revolutionized the synthesis of enantiomerically pure substituted pyrrolidine carboxylates.

Prominent Catalytic Systems:

| Catalytic System | Reaction Type | Key Features |

| Chiral Lewis Acids (e.g., Cu, Ag, Zn) | 1,3-Dipolar Cycloaddition, Michael Addition | High enantioselectivities, broad substrate scope. |

| Transition Metals (e.g., Pd, Rh, Ir) | Asymmetric Hydrogenation, Allylic Alkylation | Excellent stereocontrol, functional group tolerance. |

| Organocatalysts (e.g., Proline derivatives) | Aldol, Mannich, Michael Additions | Metal-free, environmentally benign, readily available catalysts. |

Visualizing the Synthetic Landscape

To better illustrate the relationships between the key synthetic strategies, the following diagrams are provided.

Diagram 1: Major Synthetic Routes to Substituted Pyrrolidine Carboxylates

Caption: Overview of primary synthetic approaches.

Diagram 2: The Central Role of 1,3-Dipolar Cycloaddition

Caption: Simplified proline-catalyzed cycle.

Conclusion and Future Perspectives

The journey of substituted pyrrolidine carboxylates, from their discovery in natural products to their central role in modern medicine and synthesis, is a compelling narrative of scientific progress. The early recognition of their biological importance, exemplified by the development of ACE inhibitors, has fueled decades of innovation in synthetic chemistry. The evolution from chiral pool synthesis to powerful asymmetric catalytic methods has provided chemists with the tools to construct these complex molecules with exquisite control.

Looking ahead, the field will undoubtedly continue to evolve. The development of even more efficient and selective catalytic systems, the exploration of novel reaction pathways, and the application of these methodologies to the synthesis of new therapeutic agents will remain at the forefront of research. The rich history of substituted pyrrolidine carboxylates serves as both an inspiration and a guide for future generations of scientists, demonstrating the profound impact that a deep understanding of structure and reactivity can have on human health.

References

-

Essential Amino Acids: Chart, Abbreviations and Structure. (2025, April 1). Technology Networks. [Link]

-

Hydroxyproline. Wikipedia. [Link]

-

Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(11), 2589. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023, February 27). PubMed. [Link]

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022, November 1). PubMed Central. [Link]

-

From snake venom to ACE inhibitor — the discovery and rise of captopril. (2009, April 17). The Pharmaceutical Journal. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023, February 27). MDPI. [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Chemical Communications. [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2014, March 22). Accounts of Chemical Research. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. [Link]

-

Discovery and development of ACE inhibitors. Wikipedia. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023, February 27). PubMed Central. [Link]

Sources

- 1. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

physical and chemical stability of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

An In-depth Technical Guide to the Physical and Chemical Stability of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the , a substituted pyrrolidine derivative of interest in pharmaceutical research and development. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related compounds and applies fundamental principles of organic chemistry to predict its stability profile. We will explore the principal degradation pathways—hydrolysis, oxidation, thermal stress, and photolysis—and outline robust experimental protocols for conducting forced degradation studies. Furthermore, this guide details the development of a stability-indicating analytical method (SIAM) essential for the accurate quantification of the active substance in the presence of its degradation products. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the stability of this and similar chemical entities.

Introduction and Molecular Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and utility as a synthetic building block make it a valuable component in drug design.[2] this compound combines several key functional groups: a tertiary amine (N-benzyl), a methyl ester, and a quaternary carbon center at the 3-position of the pyrrolidine ring. Understanding the inherent stability of this molecule is a critical prerequisite for its development as a potential therapeutic agent. Stability studies are mandated by regulatory bodies like the ICH and FDA to ensure that a drug substance maintains its quality, efficacy, and safety over its shelf life.[3][4]

Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are the cornerstone of this evaluation.[5][6] They serve to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3] The data generated are indispensable for developing and validating stability-indicating analytical methods (SIAMs), which are quantitative procedures capable of separating and measuring the active pharmaceutical ingredient (API) distinctly from any impurities or degradants.[7][8]

Caption: Predicted primary degradation pathways for the target molecule.

Thermal Degradation

The molecule is expected to be relatively stable at ambient temperatures, but elevated temperatures can induce degradation. Thermal stability is often assessed by exposing the solid material to dry heat (e.g., 60-80°C). [5]The ester and N-benzyl groups are the most likely sites of thermal decomposition. Studies on carboxylate salts have shown that thermal stability can be related to molecular mass, with heavier salts often being more stable. [9]For the target molecule, thermolysis could lead to complex decomposition products.

Photodegradation

The benzyl group contains a phenyl ring, which is a chromophore that absorbs UV light. This absorption of photons can excite the molecule to a higher energy state, potentially leading to the formation of reactive species and subsequent degradation. Photostability testing, as outlined in ICH guideline Q1B, is necessary to determine the molecule's light sensitivity. [10]This involves exposing the drug substance to a controlled source of light that provides both UV and visible output. [10]

Experimental Design: Forced Degradation Protocol

A systematic forced degradation study is essential to probe the stability of this compound. [11]The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized while generating sufficient quantities of primary degradants for detection and characterization. [3]

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocols:

1. Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

For thermal and photolytic studies on the solid state, use the neat API powder.

2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture in a water bath at 60°C.

-

Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Maintain the mixture at room temperature.

-

Withdraw aliquots at timed intervals (e.g., 30 min, 1, 2, 4 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Maintain the mixture at room temperature, protected from light.

-

Monitor the reaction at timed intervals (e.g., 2, 6, 12, 24 hours).

-

Dilute directly for analysis.

5. Thermal Degradation:

-

Place a thin layer of the solid API in a vial.

-

Store in a stability chamber at 80°C / 75% RH.

-

Sample at appropriate time points (e.g., 1, 3, 7 days), dissolve in the mobile phase, and analyze.

6. Photostability Testing:

-

Expose both the solid API and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). [10] - A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples after the exposure period.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | 2 - 48 hours | Ester Hydrolysis |

| Base Hydrolysis | 0.01 M - 0.1 M NaOH, RT | 30 min - 8 hours | Ester Hydrolysis (Saponification) |

| Oxidation | 3% - 30% H₂O₂, RT | 2 - 24 hours | N-Oxidation, Benzylic Oxidation |

| Thermal | 80°C / 75% RH (Solid) | 1 - 14 days | General Decomposition |

| Photolytic | ICH Q1B compliant light source | Per guideline | Photodegradation via chromophore |

Development of a Stability-Indicating Analytical Method (SIAM)

A validated SIAM is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products. [12]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [13]

Method Development Strategy:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a standard starting point. A gradient elution method using a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products (like the carboxylic acid from hydrolysis).

-

Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies peaks at an optimal wavelength but also provides UV spectra for each peak, which is essential for assessing peak purity and identifying co-eluting species. [8]3. Integration with Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer is invaluable. MS detection helps in tracking peaks and provides mass-to-charge ratio information, which is critical for the tentative identification and structural elucidation of unknown degradation products. [13]4. Method Specificity (Validation): The ultimate test of a SIAM is its ability to resolve the parent peak from all potential degradation products. This is demonstrated by analyzing the stressed samples from the forced degradation study. The method must show baseline separation between the parent compound and all major degradants.

Conclusion

This guide provides a comprehensive framework for a thorough investigation of its stability. By executing the detailed forced degradation protocols and developing a specific and sensitive stability-indicating analytical method, researchers can establish the intrinsic stability of the molecule, identify its degradation products, and generate the critical data required for advancing its development as a potential pharmaceutical agent. This systematic approach ensures scientific rigor and aligns with global regulatory expectations for drug development.

References

-

ResearchGate. Hydrolysis of the methyl ester of 5,5diphenylpyrrolidine... Available from: [Link]

-

National Institutes of Health (NIH). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Available from: [Link]

-

PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Available from: [Link]

-

ResearchGate. Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. Available from: [Link]

-

ChemBK. Methyl 1-benzyl-5-oxo-3-pyrrolidine-carboxylate. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

MedCrave online. Forced Degradation Studies. Available from: [Link]

-

Wiley Online Library. Regiochemistry and mechanism of oxidation of N-benzyl-N-alkylhydroxylamines to nitrones. Available from: [Link]

-

Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

Chemsrc.com. Methyl 1-benzylpyrrolidine-3-carboxylate Price. Available from: [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

-

Research & Reviews in Pharmacy and Pharmaceutical Sciences. A Review: Stability Indicating Forced Degradation Studies. Available from: [https://www.rjpbcs.com/pdf/2019_10(2)/.[14]pdf]([Link]14]pdf)

-

Organic Chemistry Portal. Methyl Esters. Available from: [Link]

-

YouTube. Stability Indicating Methods. Available from: [Link]

-

National Institutes of Health (NIH). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Available from: [Link]

-

International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. Available from: [Link]

-

PubChem. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Available from: [Link]

-

Royal Society of Chemistry. Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. Available from: [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

-

Western Michigan University ScholarWorks. Investigation of Thermal Properties of Carboxylates with Various Structures. Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

Longdom Publishing. Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Available from: [Link]

-

Royal Society of Chemistry. New findings and current controversies on oxidation of benzyl alcohol by a copper complex. Available from: [Link]

-

Chem-Impex. Methyl pyrrolidine-3-carboxylate hydrochloride. Available from: [Link]

-

AmbioPharm. What is a stability indicating method? Available from: [Link]

- Google Patents. Synthesis method of 1-benzylpyridinium-3-carboxylate.

-

PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. Available from: [Link]

-

PubChem. pyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid. Available from: [Link]

-

PubChem. Pyrrolidine-1-carboxylic Acid. Available from: [Link]

-

Spectrabase. 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Available from: [Link]

-

PubChem. (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Available from: [Link]

-

ACS Publications. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available from: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. m.youtube.com [m.youtube.com]

- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ajrconline.org [ajrconline.org]

- 12. ijsdr.org [ijsdr.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Methyl 1-benzylpyrrolidine-3-carboxylate Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd on Chemsrc.com [m.chemsrc.com]

A Technical Guide to the Solubility of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate. In the absence of extensive empirical data in publicly available literature, this document leverages fundamental principles of organic chemistry to predict solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in various organic solvents, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound and the Principle of Solubility

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. The substituents—a benzyl group on the nitrogen, and methyl and methyl carboxylate groups on a carbon atom—impart specific physicochemical properties that govern its interactions with various solvents.

The solubility of a compound is fundamentally dictated by the principle of "like dissolves like."[1][2] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.[3] Polar functional groups can engage in dipole-dipole interactions and hydrogen bonding, which are crucial for solubility in polar solvents.[4][5] Conversely, a large non-polar hydrocarbon backbone will favor solubility in non-polar solvents.

Structural Analysis and Predicted Solubility Profile

To predict the solubility of this compound, a thorough examination of its molecular structure is essential.

Sources

Unlocking Molecular Function: A Technical Guide to the Theoretical and Computational Analysis of Pyrrolidine Ring Conformations

Introduction: The Pyrrolidine Scaffold - A Conformationally Dynamic Hub in Drug Discovery

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, embedded in the structures of numerous natural products and synthetic drugs.[1] Its prevalence is not merely incidental; the non-planar, flexible nature of the saturated ring allows it to present substituents in precise three-dimensional arrangements, critical for molecular recognition and biological activity.[1] Unlike rigid aromatic systems, the pyrrolidine scaffold can adopt a variety of puckered conformations, a phenomenon known as pseudorotation.[1] This conformational plasticity is not random but is governed by a subtle interplay of steric and stereoelectronic effects, which can be harnessed by medicinal chemists to "lock" the ring in a bioactive conformation, thereby enhancing potency and selectivity for a specific biological target.[1][2]

This in-depth guide provides a comprehensive overview of the theoretical principles governing pyrrolidine ring conformations and the computational methodologies employed to study them. We will delve into the fundamental concepts of ring puckering, explore the influence of substituents on conformational preference, and provide detailed protocols for state-of-the-art computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of pyrrolidine conformational behavior to drive the rational design of novel therapeutics.

I. Fundamentals of Pyrrolidine Ring Conformation: The Pseudorotation Concept

The pyrrolidine ring is not flat. To alleviate torsional strain, the ring puckers out of planarity. The two most fundamental puckered conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.[3] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

These envelope and twist forms are not isolated conformers but rather points on a continuous, low-energy interconversion pathway known as the pseudorotation cycle . This concept, originally described for cyclopentane, is equally applicable to pyrrolidine. The conformation of the ring can be described by two puckering coordinates: the puckering amplitude (q) and the phase angle (Φ).[4] The journey through a full 360° of the phase angle maps out all possible envelope and twist conformations.

The energy barrier for this pseudorotation is typically low, meaning that at room temperature, an unsubstituted pyrrolidine ring is in constant conformational flux. However, the introduction of substituents dramatically alters the energy landscape of this cycle, creating distinct energy minima that correspond to preferred puckered states.

II. The Influence of Substituents: Steering Conformational Preference

The conformational preferences of a substituted pyrrolidine ring are dictated by a combination of steric and stereoelectronic effects. Understanding these influences is paramount for designing molecules with specific three-dimensional shapes.

A. Steric Effects: The Drive to Minimize Repulsions

As with any cyclic system, bulky substituents on the pyrrolidine ring will preferentially occupy positions that minimize steric clashes. In the context of the puckered ring, this often translates to a preference for a pseudo-equatorial orientation over a more sterically hindered pseudo-axial position.[2][5] For instance, a large tert-butyl group at the C-4 position will strongly favor a pseudo-equatorial placement, effectively locking the ring into a specific pucker.[2]

B. Stereoelectronic Effects: The Role of Electronegativity and Hyperconjugation